molecular formula C16H19NO B5651822 1-(Naphthalen-1-ylmethyl)piperidin-4-ol

1-(Naphthalen-1-ylmethyl)piperidin-4-ol

Cat. No.: B5651822
M. Wt: 241.33 g/mol
InChI Key: HCSVDNINDVHMPI-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)piperidin-4-ol (CID 114451755) is a chemical compound with the molecular formula C16H19NO . This naphthalene-substituted piperidine scaffold is of significant interest in medicinal chemistry and neuroscience research. Piperidine derivatives bearing naphthalene groups are frequently explored as key structural motifs in the development of ligands for central nervous system (CNS) targets . For instance, structurally similar compounds have been designed and synthesized as multiple-targeting ligands, functioning as potent histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously exhibiting inhibitory activity against cholinesterase enzymes (AChE/BuChE) . This dual-action profile makes such compounds valuable pharmacological tools in preclinical research for complex neurodegenerative diseases like Alzheimer's, aiming to enhance cognitive functions through a multi-target approach . The synthesis of related aminomethylnaphthol derivatives can be efficiently achieved through multicomponent reactions, for example, using Fe3O4 magnetic nanoparticles as a robust catalyst under ultrasound irradiation . As a building block, the piperidine ring can influence molecular properties such as tautomerism; the inclusion of a piperidine unit in naphthalene-based structures has been shown to stabilize specific tautomeric forms through intramolecular hydrogen bonding, which can be reversibly shifted upon protonation . This property is relevant for the design of molecular switches and sensors. This compound is provided for research purposes such as pharmaceutical prototyping, biochemical profiling, and as a synthetic intermediate. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSVDNINDVHMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of naphthalen-1-ylmethanol with piperidin-4-one in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functional group transformations. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in an amine .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, the compound binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells. This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, as well as hydrophobic interactions with the naphthalene ring .

Comparison with Similar Compounds

SK1 Inhibitors: Alkylphenyl-Substituted Piperidin-4-ol Derivatives

Compounds RB-005, RB-019, RB-024, and RB-025 () feature alkylphenyl groups (e.g., 4-octylphenethyl) attached to piperidin-4-ol. Key findings:

  • RB-005 (1-(4-octylphenethyl)piperidin-4-ol): 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2 due to optimal alkyl chain length and hydroxyl positioning .
  • RB-019 (1-(4-octylphenethyl)piperidin-3-ol): Reduced selectivity (6.1-fold) compared to RB-005, highlighting the critical role of the hydroxyl group’s position .
  • RB-024 and RB-025 : Elongating the carbon tether between the phenyl group and piperidine reduced SK1 selectivity, emphasizing steric and conformational constraints .

Comparison with 1-(Naphthalen-1-ylmethyl)piperidin-4-ol :

CNS-Targeting Derivatives: Indole- and Pyrimidine-Substituted Analogs

  • Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol):
    • Binds to 4R-tau aggregates in Alzheimer’s disease (AD) and tauopathies with KD values of 4.0–5.1 nM .
    • Demonstrated brain penetrance (CNS MPO score: 4.2/6.0; BBB score: 4.0/4.0), attributed to the fluoroindole-pyrimidine core .
  • Dopamine D2 Receptor Ligands :
    • Analogs like 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol show high D2 receptor affinity (Ki < 10 nM) and selectivity over D3 receptors .

Comparison :

  • The naphthalene group in this compound may hinder blood-brain barrier (BBB) penetration compared to Z3777013540’s smaller heterocyclic substituents. However, its aromaticity could favor interactions with neurotransmitter receptors or tau fibrils, warranting further study.

Antimicrobial and Anticonvulsant Derivatives

  • P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol):
    • Inhibits Neisseria meningitidis adhesion by disrupting type IV pilus assembly .
  • Anticonvulsant Pyridazine Derivatives :
    • 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol exhibits anticonvulsant activity, with crystal structure data revealing intramolecular hydrogen bonding critical for stability .

Comparison :

  • The naphthalene substituent’s planar structure may enhance stacking interactions with bacterial or neuronal membrane components, though this remains speculative without direct data.

Heteroaromatic-Substituted Analogs

  • 1-[(Thiophen-3-yl)methyl]piperidin-4-ol :
    • Molecular weight: 197.3 g/mol; structure confirmed via NMR and X-ray crystallography .
  • 1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol :
    • Intermediate in synthesizing apoptosis activators; characterized by distinct <sup>1</sup>H NMR shifts (δ 8.45–1.36 ppm) .

Comparison :

    Q & A

    Q. What are the optimal synthetic pathways for 1-(Naphthalen-1-ylmethyl)piperidin-4-ol, and how do reaction parameters affect the outcome?

    Methodological Answer: The synthesis of this compound can be adapted from methods used for structurally analogous piperidin-4-ol derivatives. For example, a reductive amination approach is common:

    • Step 1: React naphthalen-1-ylcarbaldehyde with piperidin-4-ol in the presence of a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) under mild conditions (room temperature, inert atmosphere).
    • Step 2: Optimize solvent choice (e.g., methanol or ethanol) to enhance reaction efficiency and purity.
    • Critical Parameters:
      • Stoichiometry: Excess aldehyde drives the reaction to completion.
      • pH Control: Acidic conditions (e.g., acetic acid) stabilize intermediates.
      • Purification: Column chromatography or recrystallization ensures high purity .

    Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

    Methodological Answer:

    • NMR Spectroscopy:
      • 1H NMR: Identify peaks for the naphthyl aromatic protons (δ 7.2–8.5 ppm), piperidine methylene (δ 2.5–3.5 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad).
      • 13C NMR: Confirm the quaternary carbon of the naphthyl group (δ ~135 ppm) and piperidine carbons.
    • X-ray Crystallography: Use SHELX software (e.g., SHELXL) to resolve the 3D structure. Critical for confirming stereochemistry and hydrogen-bonding interactions in the solid state .
    • Mass Spectrometry: ESI-MS or GC-MS validates molecular weight (expected [M+H]+ ~284.3 g/mol).

    Advanced Research Questions

    Q. What strategies are effective in analyzing contradictory data regarding the biological activity of piperidin-4-ol derivatives?

    Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To resolve discrepancies:

    • Control Experiments: Replicate studies under standardized conditions (e.g., cell lines, enzyme concentrations).
    • Structure-Activity Relationship (SAR) Analysis: Compare activity of this compound with analogs (e.g., 1-(4-Fluorobenzyl)piperidin-4-ol) to identify critical substituents. For example, bulky naphthyl groups may enhance lipophilicity but reduce solubility, affecting bioavailability .
    • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like sphingosine kinase 1 (SK1), where piperidin-4-ol derivatives show selectivity .

    Q. How does the substitution pattern on the piperidine ring influence the compound's interaction with biological targets like sphingosine kinase?

    Methodological Answer:

    • Hydroxyl Position: The 4-hydroxy group on piperidine is critical for hydrogen bonding with SK1’s active site (e.g., interaction with Asp178).
    • Naphthyl Substituent: The naphthalen-1-ylmethyl group enhances hydrophobic interactions with SK1’s pocket, as seen in analogs like RB-005 (1-(4-octylphenethyl)piperidin-4-ol), which showed 15-fold selectivity for SK1 over SK2 .
    • Experimental Validation: Perform kinase inhibition assays with recombinant SK1/SK2 and measure IC50 values. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

    Q. What in silico methods are recommended for predicting the pharmacokinetic properties of this compound prior to in vitro studies?

    Methodological Answer:

    • ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate:
      • Lipophilicity (LogP): Predicted ~3.2 (moderate, suitable for blood-brain barrier penetration).
      • Solubility: Low aqueous solubility due to the naphthyl group; consider prodrug strategies.
      • CYP450 Metabolism: Screen for interactions using cytochrome P450 inhibition assays.
    • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., SK1) to assess stability over 100 ns trajectories. GROMACS or AMBER software can identify key residues for mutagenesis studies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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